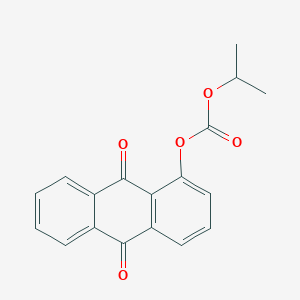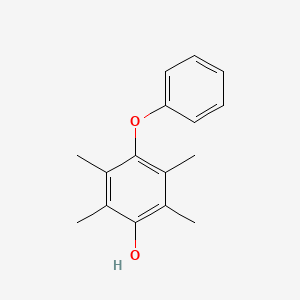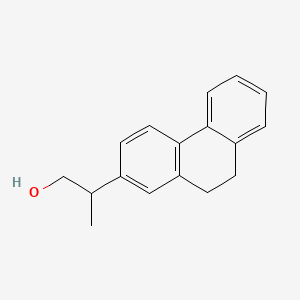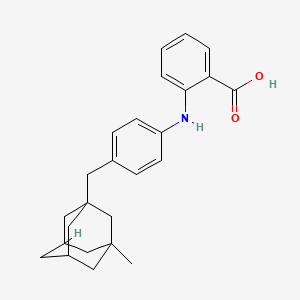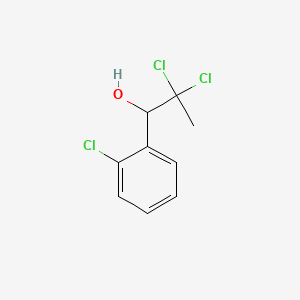![molecular formula C14H10N2S B14673978 2-[5-(2-Pyridyl)-2-thienyl]pyridine CAS No. 35299-68-4](/img/structure/B14673978.png)
2-[5-(2-Pyridyl)-2-thienyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2-Pyridyl)-2-thienyl]pyridine is a heterocyclic compound that features both pyridine and thiophene rings
Méthodes De Préparation
The synthesis of 2-[5-(2-Pyridyl)-2-thienyl]pyridine typically involves cross-coupling reactions. One common method is the Suzuki–Miyaura coupling, which uses palladium catalysts to facilitate the reaction between boron reagents and halides . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol. Industrial production methods may involve similar cross-coupling techniques but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-[5-(2-Pyridyl)-2-thienyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
2-[5-(2-Pyridyl)-2-thienyl]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[5-(2-Pyridyl)-2-thienyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity . This interaction can modulate various biochemical pathways, making it a valuable tool in both research and therapeutic applications.
Comparaison Avec Des Composés Similaires
2-[5-(2-Pyridyl)-2-thienyl]pyridine can be compared to other heterocyclic compounds such as:
Pyridine: A simpler structure with a single nitrogen atom in the ring.
Thiophene: A sulfur-containing heterocycle that is structurally similar but lacks the pyridine ring.
Bipyridine: Contains two pyridine rings and is commonly used as a ligand in coordination chemistry.
The uniqueness of this compound lies in its combination of pyridine and thiophene rings, which imparts distinct chemical and physical properties, making it versatile for various applications.
Propriétés
Numéro CAS |
35299-68-4 |
|---|---|
Formule moléculaire |
C14H10N2S |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
2-(5-pyridin-2-ylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C14H10N2S/c1-3-9-15-11(5-1)13-7-8-14(17-13)12-6-2-4-10-16-12/h1-10H |
Clé InChI |
NIJMGWPTVYSTCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=C(S2)C3=CC=CC=N3 |
Solubilité |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



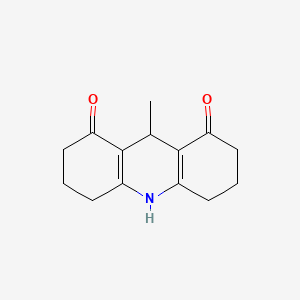

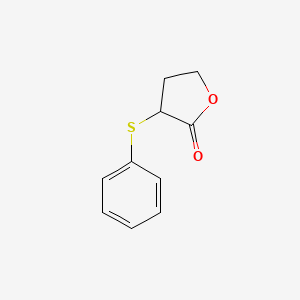

![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
